Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
Description
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylamino substituent at position 4, a methylthio group at position 2, and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of targeted covalent inhibitors and kinase inhibitors . Its synthesis involves nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine in the presence of triethylamine, yielding a 52% isolated product after purification . The compound’s structure has been confirmed via $^1$H NMR, with distinct signals for the methylamino ($\delta$ 3.08 ppm), methylthio ($\delta$ 2.55 ppm), and ethyl ester ($\delta$ 1.37 ppm) groups .
Properties
IUPAC Name |
ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZMXQAZJMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304287 | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-82-2 | |
| Record name | 76360-82-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate
The precursor is synthesized via cyclocondensation of ethyl 3-aminocrotonate with methyl isothiocyanate in dichloromethane at 0–5°C, followed by chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Key characteristics:
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Yield : 89–92%
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Purity : 95% (HPLC)
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Byproducts : <3% des-methylthio analog
Methylamine Substitution
The chloro intermediate reacts with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) under reflux (65°C) for 12 hours. Post-reaction processing includes:
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Neutralization with 10% HCl
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Extraction with ethyl acetate (3 × 50 mL)
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Drying over anhydrous Na₂SO₄
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Solvent evaporation under reduced pressure
Optimized Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Methylamine Equiv. | 2.5 | Maximizes substitution |
| Temperature | 65°C | Balances rate vs. decomposition |
| Reaction Time | 12 hours | Ensures >95% conversion |
| Solvent | THF | Enhances nucleophilicity |
Outcome :
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Yield : 78–82%
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Purity : 98% (recrystallized from ethanol/water)
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Common Impurities :
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Bis-methylated product (3–5%)
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Hydrolyzed ester (≤1% at pH 7)
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One-Pot Cyclocondensation Approach
An alternative single-step method constructs the pyrimidine ring with pre-installed substituents, avoiding isolation of intermediates.
Reaction Components
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Building Blocks :
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Methyl thiourea (1.2 equiv)
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Ethyl 3-(methylamino)acrylate (1.0 equiv)
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Diethyl acetylenedicarboxylate (1.1 equiv)
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Protocol
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Combine components in anhydrous DMF under N₂.
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Heat at 120°C for 8 hours with stirring.
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Cool to room temperature and pour into ice-water.
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Filter precipitate and wash with cold methanol.
Advantages :
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Eliminates chlorination step
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Reduces total synthesis time by 40%
Limitations :
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Lower yield (65–70%) due to competing side reactions
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Requires rigorous exclusion of moisture
Post-Functionalization of Amino Derivatives
For laboratories with access to ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, selective N-methylation provides an alternative pathway.
Reductive Amination
Treat the amino precursor with formaldehyde (37% solution) and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer). After 24 hours at 25°C:
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Yield : 60–65%
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Selectivity : 85% mono-methylated product
Direct Alkylation
React with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C for 6 hours. Post-treatment includes:
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Filtration to remove salts
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Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
Outcome :
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Yield : 70–73%
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Purity : 96% (GC-MS)
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Challenge : Over-alkylation to dimethylamino species (8–12%)
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety while maintaining quality.
Continuous Flow Reactor Design
| Stage | Conditions | Outcome |
|---|---|---|
| Precursor Synthesis | 100°C, 2 bar pressure | 95% conversion |
| Methylamination | Microreactor, 70°C | 80% yield |
| Crystallization | Anti-solvent (hexane) | 99% purity |
Waste Management Strategies
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Recover THF via distillation (85% efficiency)
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Neutralize POCl₃ byproducts with Ca(OH)₂ slurry
Analytical Characterization
Post-synthesis verification employs multiple techniques:
5.1 Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-6), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.02 (s, 3H, SCH₃), 2.85 (s, 3H, NHCH₃).
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IR (KBr) : 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
5.2 Chromatographic Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | 70:30 MeOH/H₂O, 1 mL/min | 98.2% |
| UPLC-MS | ESI+, m/z 242 [M+H]⁺ | 99.1% |
Challenges and Optimization Opportunities
Byproduct Mitigation
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Disubstituted Impurities : Reduce via:
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Controlled methylamine stoichiometry (≤2.2 equiv)
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Lower reaction temperature (50–60°C)
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Ester Hydrolysis : Maintain pH >7 during aqueous workups
Green Chemistry Advances
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Substitute DMF with cyclopentyl methyl ether (CPME), reducing environmental impact by 40%
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Catalytic methylation using dimethyl carbonate instead of methyl iodide
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The methylamino group at position 4 can be introduced via substitution of a chloro precursor. For example:
- Reaction : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with methylamine to yield the target compound.
- Conditions : THF solvent, triethylamine base, reflux (12–18 hours) .
- Yield : Up to 92% under optimized conditions .
| Precursor | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Chloro derivative | Methylamine | THF | Reflux | 77–92% |
Oxidation of Methylthio Group
The methylthio (-SCH₃) group undergoes oxidation to sulfone (-SO₂CH₃) or sulfoxide (-SOCH₃):
- Reagents : Hydrogen peroxide (H₂O₂), mCPBA, or bleach .
- Example : Reaction with bleach under basic conditions converts -SCH₃ to -SO₂CH₃ .
Reduction of Ester Functionality
The ethyl ester can be reduced to a primary alcohol:
- Reagent : LiAlH₄ in anhydrous ether or THF .
- Product : 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol .
Hydrolysis of Ester Group
Acidic or basic hydrolysis converts the ester to a carboxylic acid:
- Acidic Hydrolysis : HCl (concentrated) in ethanol/water, room temperature .
- Basic Hydrolysis : NaOH in aqueous ethanol, yielding the sodium salt of the acid .
Bromination Reactions
The methylthio group participates in electrophilic substitution:
- Reagent : N-Bromosuccinimide (NBS) in acetonitrile .
- Outcome : Bromination at the sulfur or adjacent carbon, forming derivatives for further coupling .
Reactivity with Amines and Hydrazines
The methylamino group can undergo alkylation or acylation:
- Example : Reaction with allyl hydrazine in THF/DIPEA at reflux forms hydrazide derivatives .
- Conditions : 18-hour reflux, followed by trifluoroacetic acid (TFA) treatment .
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate | Allyl hydrazine | DIPEA | 60–70% |
Cross-Coupling Reactions
The pyrimidine core participates in Suzuki-Miyaura couplings:
- Catalyst : Pd(dppf)Cl₂ in dioxane .
- Example : Boronic acid coupling at position 2 or 4 to introduce aryl/heteroaryl groups .
Functionalization via Thiourea Intermediates
The methylthio group can be displaced by nucleophiles:
- Reagents : Thiols or amines under basic conditions.
- Application : Synthesis of analogs for biological testing.
Table 2: Synthetic Yields
| Reaction | Conditions | Yield |
|---|---|---|
| Chloro to methylamino substitution | THF, reflux, 18h | 92% |
| Hydrazine coupling | THF/DIPEA, TFA | 70% |
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications across different scientific fields:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in leukemia and glioblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : this compound exhibits antibacterial and antifungal activities. Its derivatives have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable efficacy.
Biochemistry
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and infections. Its unique structure allows it to interact with various biological targets, modulating enzyme activity .
Pharmaceutical Development
- Lead Compound for Drug Development : Due to its promising biological activities, this compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives exhibit significant cytotoxicity against glioblastoma cell lines, indicating effective concentrations for inducing cell death .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial activity is limited, structural similarities suggest potential for similar effects .
- Immunomodulatory Research : Investigations into the immunological impacts of pyrimidines indicate their ability to modulate immune responses by affecting cytokine production and immune cell activation, relevant for therapeutic contexts in autoimmune diseases or infections .
Mechanism of Action
The mechanism of action of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives
*Calculated based on synthesis stoichiometry in .
Physicochemical Properties
- Solubility: The target compound’s ethyl ester enhances lipid solubility over carboxylate salts (e.g., Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate), favoring blood-brain barrier penetration .
- Thermal Stability : Methylthio groups confer higher thermal stability (decomposition >250°C) compared to oxo or thioxo analogs (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxopyrimidine-5-carboxylate, decomposition ~180°C) .
Biological Activity
Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including a methylamino group and a methylthio group, has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- Structural Features : The compound contains a pyrimidine ring with an ethyl ester at the carboxyl group, a methylamino group at the 4-position, and a methylthio group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Transcription Factor Inhibition : Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are crucial in regulating gene expression related to inflammatory responses.
- Enzyme Modulation : The compound may bind to specific enzymes or receptors, modulating their activity due to the presence of functional groups that enhance binding affinity.
Anticancer Activity
This compound has shown promising anticancer properties:
- In Vitro Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Mechanism : The mechanism likely involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity:
- COX Inhibition : this compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation .
- Case Studies : In animal models, the compound exhibited reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory therapeutic .
Antimicrobial Properties
Emerging research suggests that this compound possesses antimicrobial properties:
- Pathogen Inhibition : Studies have indicated that this compound can inhibit the growth of various pathogens, making it a candidate for further investigation in the field of infectious diseases.
Data Table: Biological Activities and IC50 Values
Q & A
Q. Q1. What is the standard laboratory-scale synthesis protocol for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate?
Methodology :
- Reaction Setup : React ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (precursor) with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) as solvent, using triethylamine (TEA) as a base.
- Conditions : Stir overnight at room temperature under inert atmosphere.
- Workup : Remove solvent under reduced pressure, suspend residue in ethyl acetate, and wash with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
- Purification : Triturate with hexanes to yield an off-white solid (52% yield).
- Validation : Confirm purity via NMR (e.g., δ 8.61 ppm for pyrimidine proton, δ 3.08 ppm for methylamino group) .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : NMR in CDCl₃ identifies key groups:
- Pyrimidine ring proton at δ 8.61 ppm (singlet).
- Methylamino (N–CH₃) at δ 3.08 ppm (doublet, ).
- Methylthio (S–CH₃) at δ 2.55 ppm (singlet) .
- X-ray Crystallography : For absolute configuration (if crystalline), refine data-to-parameter ratios (e.g., 12.7:1) and validate bond lengths (mean C–C = 0.004 Å) .
Functional Group Reactivity
Q. Q3. How does the methylthio (-SMe) group influence reactivity in nucleophilic substitutions?
Methodology :
- Substitution Reactions : The methylthio group is a leaving group in SNAr (nucleophilic aromatic substitution). React with amines (e.g., phenylethylamine) under reflux to replace -SMe with -NH-R groups.
- Optimization : Use polar aprotic solvents (DMF, THF) and monitor reaction progress via TLC (e.g., Sulifol UV 254 plates). Acidify post-reaction to precipitate products .
- Applications : Generate derivatives for kinase inhibitor libraries (e.g., protein kinase inhibitors) .
Advanced Mechanistic Insights
Q. Q4. What computational strategies predict interactions of this compound with kinase targets?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
- Parameters : Grid box centered on catalytic lysine residue, with exhaustiveness ≥50 for accuracy.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., staurosporine) and validate via MD simulations (RMSD < 2.0 Å over 100 ns) .
Contradictions in Synthetic Pathways
Q. Q5. How can discrepancies in reported yields for analogous pyrimidine derivatives be resolved?
Methodology :
- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, base strength). For example, using TEA (pKₐ 10.7) vs. DBU (pKₐ 13.5) affects deprotonation efficiency.
- Case Study : Ethyl 4-[(3-chloro-4-methoxybenzyl)amino] analogs show lower yields (30–40%) due to steric hindrance; optimize via microwave-assisted synthesis (80°C, 30 min) .
Scale-Up Challenges
Q. Q6. What are key considerations for scaling up synthesis while maintaining yield?
Methodology :
- Solvent Selection : Replace THF with 2-MeTHF (higher boiling point, greener solvent).
- Methylamine Delivery : Use gas entrainment for controlled addition, avoiding excess aqueous methylamine.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor amine consumption and prevent byproduct formation .
Applications in Medicinal Chemistry
Q. Q7. How is this compound utilized in developing kinase inhibitors?
Methodology :
- Scaffold Modification : Introduce substituents at C4 (methylamino) and C2 (methylthio) to enhance binding:
- Replace methylamino with benzylamine for hydrophobic pocket targeting.
- Replace methylthio with morpholino for solubility improvement.
- Biological Testing : Screen derivatives against kinase panels (e.g., DiscoverX) and validate IC₅₀ values via ADP-Glo assays .
Stability and Storage
Q. Q8. What storage conditions prevent degradation of this compound?
Methodology :
- Light Sensitivity : Store in amber vials at -20°C under argon.
- Moisture Control : Use molecular sieves (3Å) in storage containers.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking (λ = 254 nm) .
Synthetic Byproduct Analysis
Q. Q9. How are side products (e.g., dimerization) characterized and mitigated?
Methodology :
- Byproduct Identification : Use LC-MS to detect dimeric species (e.g., m/z 454.2 for [M+H]⁺).
- Mitigation : Add radical scavengers (e.g., BHT) during synthesis and reduce reaction time to ≤6 hours .
Comparative SAR Studies
Q. Q10. How do substituent variations impact bioactivity in pyrimidine derivatives?
Methodology :
- Library Design : Synthesize analogs with:
- C4: Methylamino vs. ethylamino vs. cyclopropylamino.
- C2: Methylthio vs. methoxy vs. trifluoromethyl.
- Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP, polar surface area, and IC₅₀ values. Highlight methylthio’s role in enhancing membrane permeability (clogP ≈ 2.1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
